2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Description
This compound belongs to the pyrazolo-pyridine family, characterized by a bicyclic core combining pyrazole and pyridine rings. The cyclopropylmethyl substituent at position 2 and a carboxylic acid group at position 3 confer unique physicochemical and biological properties. Pyrazolo-pyridine derivatives are widely explored for applications in medicinal chemistry (e.g., anticoagulants, kinase inhibitors) and materials science (e.g., liquid crystals) .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)10-8-5-12-4-3-9(8)13-14(10)6-7-1-2-7/h7,12H,1-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQYEKYZIPPSTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CNCCC3=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.
The molecular formula of the compound is with a molecular weight of 236.27 g/mol. The compound features a pyrazole ring fused with a tetrahydropyran structure, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| CAS Number | 2097953-07-4 |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves cyclization reactions that integrate the cyclopropylmethyl group into the tetrahydropyran-pyrazole framework. Various synthetic routes have been optimized to enhance yield and purity while adhering to green chemistry principles.
Antimicrobial Properties
Recent studies have indicated that derivatives of tetrahydro-pyrazolo[4,3-c]pyridine exhibit antimicrobial activity against a range of pathogens. Notably, compounds from this class have shown efficacy against ESKAPE pathogens , which are known for their multi-drug resistance:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives against Gram-positive and Gram-negative bacteria.
- For instance, one derivative demonstrated an MIC of 26.7 mM against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment .
The biological activity is hypothesized to stem from the compound's ability to inhibit key enzymes or disrupt essential cellular processes:
- Some derivatives have been shown to inhibit protein-protein interactions critical for pathogen survival.
- Others target specific pathways in bacterial cells leading to cell death or growth inhibition .
Case Studies
- Study on ESKAPE Pathogens :
- Antiviral Activity :
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Routes : ’s patent (Ref. 1) outlines methods for dihydro-pyrazolo-pyridones, adaptable to the target compound via cyclopropane incorporation .
- Biological Data: While apixaban’s activity is well-documented (, Ref. Its carboxylic acid group may favor interactions with charged binding pockets, unlike apixaban’s carboxamide .
- Safety Profiles: Toxicological data are sparse for most analogs (e.g., notes uninvestigated hazards), emphasizing the need for further study .
Preparation Methods
N-Alkylation of Pyrazolo[4,3-c]pyridine Esters
- Starting material: 5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate.
- Reagents: Sodium hydride as base, cyclopropylmethyl bromide (or chloride) as alkylating agent.
- Solvent: Toluene.
- Conditions: Stirring at room temperature for approximately 6 hours.
- Workup: Washing with water, aqueous potassium carbonate, and aqueous citric acid solutions, drying over sodium sulfate, and concentration.
- Yield: High yields reported (75–95%) with excellent regioselectivity favoring N1-alkylation.
Hydrolysis of Ester to Carboxylic Acid
- Reagents: Potassium hydroxide (KOH) in aqueous methanol.
- Conditions: Reflux or room temperature depending on substrate.
- Outcome: Conversion of ester groups to the corresponding carboxylic acid with good yields.
- Subsequent purification by standard methods such as column chromatography.
Additional Functionalization and Cyclization
- Propargyl amides can be prepared from the carboxylic acids.
- Cyclization reactions may be performed using cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (~100 °C) to form further fused heterocyclic systems if desired.
- Protective groups such as Boc can be introduced or removed as needed to facilitate purification and stability during synthesis.
Representative Data Table of Key Intermediates and Yields
| Compound ID | Description | Reaction Step | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|
| 5 | Pyrazolo[4,3-c]pyridine diester | Starting material | - | Solid | - | Precursor for alkylation |
| 6a | N1-(Cyclopropylmethyl) ester | N-alkylation | 95 | White solid | 124–124.5 | High regioselectivity |
| 6b | N1-(Cyclopropylmethyl) ester | N-alkylation | 86 | White solid | 168–169 | Confirmed by NMR and LCMS |
| 7a | Carboxylic acid derivative | Ester hydrolysis | 70+ | Solid | - | Hydrolyzed product |
| 8a | Propargyl amide derivative | Amidation | 60–70 | - | - | Intermediate for cyclization |
Note: Physical and spectral data such as ^1H NMR, ^13C NMR, and LCMS confirm the structure and purity at each step.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H NMR (300 MHz) and ^13C NMR (75 MHz) used to confirm chemical shifts and structural integrity.
- Mass Spectrometry (MS) : Electrospray ionization (ESI) LCMS and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress.
- Column Chromatography : Purification of intermediates and final product.
- Melting Point Determination : To assess purity and physical properties.
Summary of Research Findings on Preparation
- The N-alkylation step is critical and benefits from the use of sodium hydride in toluene, providing excellent regioselectivity and high yields.
- Hydrolysis of esters to carboxylic acids proceeds smoothly under mild basic conditions.
- Protective group strategies (e.g., Boc) are employed to improve synthetic handling and product stability.
- The synthetic route is modular and adaptable to introduce various substituents on the pyrazolo[4,3-c]pyridine core.
- The described methods have been validated with spectral and analytical data ensuring reproducibility and reliability.
Q & A
Q. Q: What are the established synthetic routes for 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
A: The synthesis typically involves cyclization of pyrazole precursors with cyclopropylmethyl groups under acidic or basic conditions. Key steps include:
- Step 1: Formation of the pyrazolo-pyridine core via [3+2] cycloaddition or ring-closing metathesis.
- Step 2: Introduction of the cyclopropylmethyl moiety via alkylation or nucleophilic substitution.
- Step 3: Carboxylic acid functionalization through hydrolysis of ester intermediates.
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temperatures accelerate cyclization but may degrade sensitive intermediates. |
| Solvent | DMF or THF | Polar aprotic solvents enhance solubility of intermediates . |
| Catalyst | Pd(OAc)₂ or K₂CO₃ | Catalysts improve regioselectivity in cyclopropane introduction . |
Yield optimization requires balancing these factors, with yields typically ranging from 45–70% depending on purity of intermediates.
Advanced Structural Confirmation
Q. Q: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in assigning hydrogen-bonding networks?
A: Use a combination of:
- Single-crystal X-ray diffraction (SC-XRD): SHELX programs (e.g., SHELXL) are critical for refining hydrogen positions and resolving disorder in the tetrahydro-pyridine ring .
- Solid-state NMR: ¹H-¹³C correlation spectra validate hydrogen bonding patterns inferred from XRD.
- DFT Calculations: Compare experimental bond lengths/angles with theoretical models to identify outliers.
Example Workflow:
Collect high-resolution XRD data (resolution < 1.0 Å).
Refine using SHELXL with restraints for cyclopropane geometry.
Validate with solid-state NMR to confirm hydrogen positions .
Biological Interaction Mechanisms
Q. Q: What methodological strategies are recommended to study interactions between this compound and protein targets (e.g., kinases)?
A:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) using immobilized protein targets.
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on the pyrazole-carboxylic acid motif’s role in hydrogen bonding .
Data Interpretation Tip: Discrepancies between computational and experimental binding affinities often arise from solvation effects or protein flexibility. Validate docking results with mutagenesis studies.
Stability and Degradation Pathways
Q. Q: How can researchers design experiments to identify degradation products under physiological conditions?
A:
-
Forced Degradation Studies: Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH, 37°C).
- Oxidative stress (H₂O₂ or light exposure).
-
Analytical Tools:
Technique Application HPLC-MS Identify hydrolyzed products (e.g., decarboxylated derivatives). TGA-DSC Assess thermal degradation thresholds .
Key Finding: The cyclopropyl group enhances stability against enzymatic hydrolysis compared to linear alkyl chains .
Data Contradiction in Pharmacological Studies
Q. Q: How should researchers address conflicting reports about this compound’s efficacy in kinase inhibition assays?
A: Potential sources of discrepancy include:
- Assay Conditions: Variations in ATP concentration (e.g., 10 μM vs. 1 mM) alter IC₅₀ values.
- Protein Isoforms: Selectivity profiles differ between kinase isoforms (e.g., JAK2 vs. JAK3).
Resolution Strategy:
Standardize assay protocols (e.g., ADP-Glo™ Kinase Assay).
Use isoform-specific inhibitors as controls.
Validate cell-based assays with CRISPR-edited kinase knockouts .
Methodological Optimization for Scale-Up
Q. Q: What steps can mitigate yield loss during gram-scale synthesis?
A:
- Process Chemistry Adjustments:
- Switch from batch to flow chemistry for exothermic steps (e.g., cyclopropane formation).
- Use scavenger resins (e.g., QuadraPure™) to remove byproducts in situ.
- Purification: Employ preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients .
Yield Improvement: Pilot studies report a 15–20% yield increase when transitioning from THF to 2-MeTHF as a greener solvent .
Safety and Handling Protocols
Q. Q: What are the critical safety considerations for handling this compound in vitro?
A:
- PPE Requirements: Nitrile gloves, ANSI-approved goggles, and fume hood use (minimum airflow 0.5 m/s).
- Waste Disposal: Neutralize acidic residues with NaHCO₃ before aqueous disposal .
- Storage: -20°C under argon to prevent deliquescence; shelf life ≤6 months .
Advanced Analytical Challenges
Q. Q: How can researchers distinguish between tautomeric forms of the pyrazolo-pyridine core?
A:
- Variable Temperature NMR: Monitor chemical shift changes (e.g., ¹H NMR from 25°C to -40°C) to identify tautomer equilibria.
- IR Spectroscopy: Compare carbonyl stretching frequencies (Δν ~20 cm⁻¹ between tautomers) .
Example Data:
| Tautomer | ¹H NMR δ (pyrazole-H) | IR ν(C=O) |
|---|---|---|
| 1H-form | 8.2 ppm | 1690 cm⁻¹ |
| 2H-form | 7.8 ppm | 1710 cm⁻¹ |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
